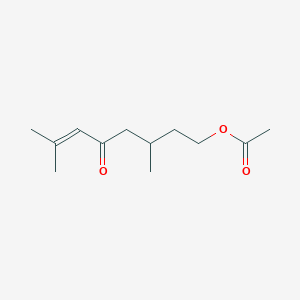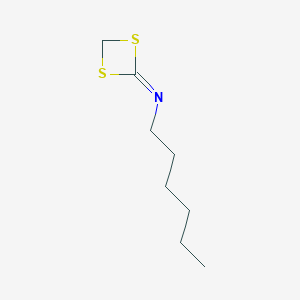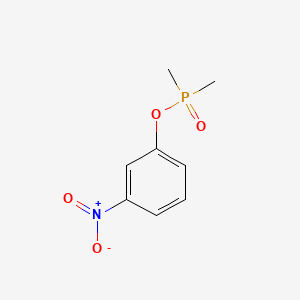
Phosphinic acid, dimethyl-, 3-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphinic acid ester group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphinic acid moiety esterified with a 3-nitrophenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dimethyl-, 3-nitrophenyl ester typically involves the esterification of dimethylphosphinic acid with 3-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, dimethyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dimethylphosphinic acid and 3-nitrophenol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 3-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Dimethylphosphinic acid and 3-nitrophenol.
Reduction: Dimethylphosphinic acid, 3-aminophenyl ester.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphinic acid, dimethyl-, 3-nitrophenyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphinic acid, dimethyl-, 3-nitrophenyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through the formation of a stable complex between the phosphinic acid moiety and the metal ion in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: Similar to phosphinic acids but with a different oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications.
Uniqueness
Phosphinic acid, dimethyl-, 3-nitrophenyl ester is unique due to its specific esterification with a 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .
Propriétés
Numéro CAS |
59581-57-6 |
|---|---|
Formule moléculaire |
C8H10NO4P |
Poids moléculaire |
215.14 g/mol |
Nom IUPAC |
1-dimethylphosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 |
Clé InChI |
FSMZGOQKTJQQOU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
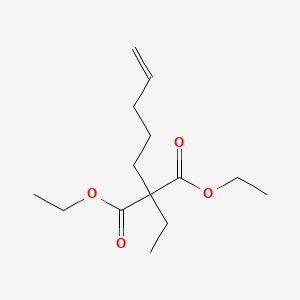
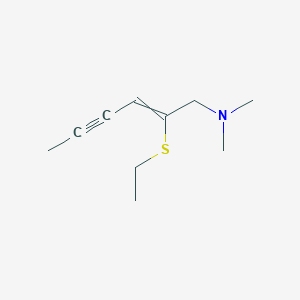
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
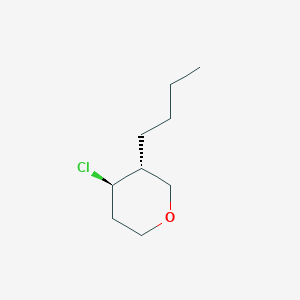
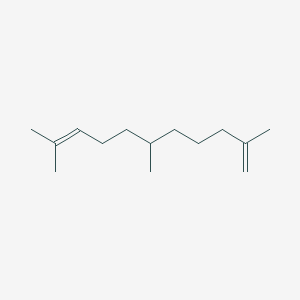
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
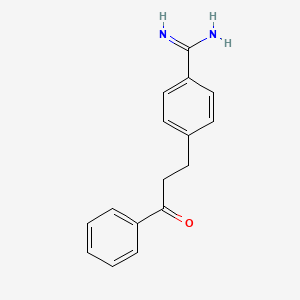

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
